molecular formula C13H15NO3S B5026895 N-(2-furylmethyl)-N-(4-methylphenyl)methanesulfonamide CAS No. 959237-95-7

N-(2-furylmethyl)-N-(4-methylphenyl)methanesulfonamide

Cat. No. B5026895
CAS RN: 959237-95-7
M. Wt: 265.33 g/mol
InChI Key: MTUNUYZVABMXFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-N-(4-methylphenyl)methanesulfonamide, also known as FMS, is a chemical compound used in scientific research for its potential therapeutic properties. FMS is a sulfonamide derivative and has been studied for its potential as an anti-cancer agent.

Mechanism of Action

N-(2-furylmethyl)-N-(4-methylphenyl)methanesulfonamide works by inhibiting the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors. Carbonic anhydrase IX plays a key role in regulating the pH of cancer cells. By inhibiting this enzyme, this compound can disrupt the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-furylmethyl)-N-(4-methylphenyl)methanesulfonamide in lab experiments is its specificity for carbonic anhydrase IX. This makes it a useful tool for studying the role of this enzyme in cancer cells. However, this compound has a relatively short half-life and can be difficult to work with due to its low solubility in water.

Future Directions

There are several potential future directions for research on N-(2-furylmethyl)-N-(4-methylphenyl)methanesulfonamide. One area of interest is the development of more potent derivatives of this compound that can be used as anti-cancer agents. Another area of interest is the development of this compound-based imaging agents that can be used to detect tumors in vivo. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent for other diseases.

Synthesis Methods

The synthesis of N-(2-furylmethyl)-N-(4-methylphenyl)methanesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-furylmethylamine in the presence of a base. The resulting product is then purified using column chromatography. The yield of this compound is typically around 60%.

Scientific Research Applications

N-(2-furylmethyl)-N-(4-methylphenyl)methanesulfonamide has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound works by inhibiting the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors. By inhibiting this enzyme, this compound can prevent the growth and spread of cancer cells.

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-11-5-7-12(8-6-11)14(18(2,15)16)10-13-4-3-9-17-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUNUYZVABMXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CO2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601202928
Record name N-(2-Furanylmethyl)-N-(4-methylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601202928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959237-95-7
Record name N-(2-Furanylmethyl)-N-(4-methylphenyl)methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959237-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Furanylmethyl)-N-(4-methylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601202928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.